molecular formula C20H26N4O4 B2945318 4-(4-hydroxy-3-methoxyphenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1172439-48-3

4-(4-hydroxy-3-methoxyphenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2945318
CAS No.: 1172439-48-3
M. Wt: 386.452
InChI Key: JDKNERJPWGUTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-hydroxy-3-methoxyphenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H26N4O4 and its molecular weight is 386.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-6-(2-piperidin-1-ylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-28-16-11-13(5-6-15(16)25)18-17-14(21-20(27)22-18)12-24(19(17)26)10-9-23-7-3-2-4-8-23/h5-6,11,18,25H,2-4,7-10,12H2,1H3,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKNERJPWGUTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CN(C3=O)CCN4CCCCC4)NC(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-(4-hydroxy-3-methoxyphenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H24N2O5C_{19}H_{24}N_2O_5 with a molecular weight of approximately 332.391 g/mol. The structural characteristics include a pyrrolo-pyrimidine core, which is known for its diverse biological activities.

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Inhibitory effects against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb). The compound has shown significant inhibition rates in structure-activity relationship (SAR) studies.
  • Anti-inflammatory Properties : Its structural components suggest potential as a COX inhibitor, which may contribute to reducing inflammation.
  • Antioxidant Effects : The presence of hydroxy and methoxy groups is associated with antioxidant activity.

In Vitro Studies

In vitro studies have demonstrated the following:

Activity TypeResultReference
Antimicrobial (Mtb)MIC = 6.3 µM
Cytotoxicity (HepG2)IC20 > 80 µM
COX InhibitionSignificant inhibition noted

Case Studies

  • Inhibition of Mycobacterium tuberculosis :
    • A study highlighted its effectiveness against Mtb with an MIC value of 6.3 µM, indicating strong antibacterial properties. The compound was prioritized for further development due to favorable physicochemical properties and low cytotoxicity .
  • Anti-inflammatory Potential :
    • Another investigation focused on the compound's ability to inhibit COX enzymes. It was found to exhibit substantial inhibition levels comparable to known anti-inflammatory drugs, suggesting its potential use in treating inflammatory diseases .
  • Antioxidant Activity :
    • The antioxidant properties were evaluated using various assays, showing that the compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Q & A

Synthetic Pathways and Optimization

Q: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield and purity? A: The synthesis involves multi-step reactions, including cyclization and functional group modifications. Key challenges include regioselectivity in pyrrolopyrimidine formation and introducing the piperidinylethyl group. Optimization strategies include:

  • Solvent selection : Use iPrOH with catalytic HCl to enhance reaction efficiency, as demonstrated in similar pyrrolopyrimidine syntheses .
  • Purification : Column chromatography (e.g., CHCl₃/CH₃OH gradients) ensures intermediate purity, with TLC monitoring (Rf values ~0.48–0.58) to track progress .
  • Temperature control : Reflux conditions (e.g., 12–24 hours) balance reaction completion and decomposition risks .

Structural Characterization

Q: Which advanced techniques confirm the stereochemistry and molecular structure? A:

  • NMR spectroscopy : 1H/13C NMR (DMSO-d₆) identifies key signals (e.g., NH₂ at δ 5.87 ppm, aromatic protons at δ 6.35–8.07 ppm) .
  • X-ray crystallography : Single-crystal studies (λ = 0.71073 Å, T = 293 K) resolve stereochemistry. Refinement with SHELX (R factor ≤ 0.049) addresses disorder in flexible substituents like the piperidinyl group .

Biological Activity Profiling

Q: How should kinase inhibitory activity be evaluated methodologically? A:

  • Assay design : Use recombinant tyrosine kinases (e.g., EGFR, VEGFR) with ATP-concentration standardization (e.g., 10 µM) .
  • Dose-response curves : Determine IC₅₀ values via fluorescence-based assays (e.g., Z′-LYTE™ kits), validated with positive controls (e.g., staurosporine) .
  • Kinetic studies : Calculate inhibition constants (Ki) using Lineweaver-Burk plots to distinguish competitive/non-competitive mechanisms .

SAR Analysis

Q: How to design SAR studies for substituent modifications? A:

  • Analog synthesis : Modify hydroxy-methoxyphenyl (e.g., replace methoxy with ethoxy) and piperidinylethyl (e.g., vary alkyl chain length) groups .
  • Activity correlation : Test analogs in kinase assays and analyze via ANOVA to identify statistically significant trends (p < 0.05) .
  • Computational guidance : Molecular docking (AutoDock Vina) predicts binding interactions, prioritizing modifications that enhance hydrogen bonding with kinase active sites .

Resolving Contradictory Bioassay Data

Q: How to address inconsistent activity data across assays? A:

  • Source identification : Check solubility (use DMSO stocks ≤0.1% v/v) and enzyme lot variability .
  • Orthogonal assays : Compare enzymatic (e.g., recombinant kinase) and cellular (e.g., proliferation) assays to confirm target specificity .
  • Statistical validation : Apply t-tests (α = 0.05) to assess reproducibility across independent replicates .

Computational Docking Studies

Q: What methodologies predict binding interactions with kinases? A:

  • Docking : Use AutoDock Vina for initial pose prediction, focusing on ATP-binding pockets .
  • Molecular dynamics (MD) : Simulate binding stability (GROMACS, 100 ns trajectories) to assess conformational flexibility of the piperidinyl group .
  • Mutagenesis validation : Target residues predicted to interact (e.g., hinge-region lysines) to confirm docking accuracy .

Metabolic Stability Assessment

Q: How to evaluate metabolic stability in vitro? A:

  • Liver microsomes : Incubate with human/rat microsomes (1 mg/mL), quantify parent compound depletion via LC-MS (LOQ ≤ 1 ng/mL) .
  • CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .

Crystal Structure Determination

Q: What are critical considerations for X-ray crystallography? A:

  • Crystallization : Screen solvent mixtures (e.g., DCM/hexane) via vapor diffusion to obtain diffraction-quality crystals .
  • Data collection : Use low-temperature (100 K) settings to minimize thermal motion. Resolve disorder in the piperidinyl group with SHELXL refinement (mean σ(C–C) = 0.003 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.